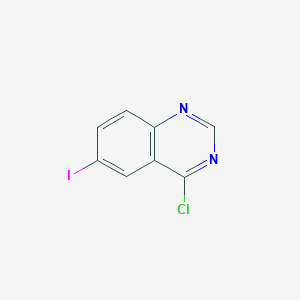

4-Chloro-6-iodoquinazoline

概要

説明

4-Chloro-6-iodoquinazoline is an organic compound with the molecular formula C8H4ClIN2 and a molecular weight of 290.49 g/mol . It is a derivative of quinazoline, a bicyclic aromatic compound, and is characterized by the presence of both chlorine and iodine atoms at the 4 and 6 positions, respectively . This compound is typically a light brown to dark grey solid and is slightly soluble in organic solvents such as chloroform and methanol .

準備方法

4-Chloro-6-iodoquinazoline can be synthesized through various methods. One common synthetic route involves the iodination of 4-chloroquinazoline. This process typically includes the following steps :

Starting Material: 4-Chloroquinazoline.

Iodination: The 4-chloroquinazoline is treated with iodine and a suitable oxidizing agent, such as potassium iodide, in the presence of an acid catalyst.

Reaction Conditions: The reaction is carried out under reflux conditions, typically at elevated temperatures.

Purification: The resulting product is purified through recrystallization or column chromatography to obtain pure this compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems .

化学反応の分析

Preparation of 4-Chloro-6-iodoquinazoline

This compound can be synthesized using a two-step process :

-

Preparation of 6-iodo-3H-quinazoline-4-one: 5-iodo-2-benzaminic acid is dissolved in methane amide, followed by the addition of phosphorus oxychloride. The reaction mixture is heated, then poured into frozen water to precipitate the product, which is then recrystallized from N, N-dimethylformamide (DMF).

-

Chlorination to form this compound: 6-iodo-3H-quinazoline-4-one, triethylamine, and toluene are mixed, followed by the slow addition of phosphorus oxychloride at ambient temperature. The mixture is then heated to reflux, and water is added to quench the reaction. The product is extracted with ethyl acetate, dried, and the solvent is evaporated to yield this compound .

Cross-Coupling Reactions

This compound participates in various cross-coupling reactions, including Suzuki-Miyaura and Sonogashira couplings, to introduce diverse substituents at the 6-position .

-

Suzuki-Miyaura Coupling: This reaction is employed to introduce aryl or heteroaryl groups at the 6-position. For example, N-[3-chloro-4-[(4-aminomethyl phenyl) methoxyl group] phenyl]-6-[5-((2-methylsulfonyl) ethylamine methyl) furans-2-yl]-preparation of 4-quinazoline amine can be obtained through reaction with N-(3-chloro-4-(4-methyl benzyloxy) phenyl)-6-iodine quinazoline-4-amine .

-

Sonogashira Coupling: This reaction allows for the introduction of alkynyl groups at the 6-position . For example, 2-aryl-4-chloro-6-iodoquinazolines react with terminal alkynes in the presence of a palladium catalyst to afford 6-alkynylquinazolines .

Amination Reactions

The chlorine atom at the 4-position of this compound can be displaced by amines to form 4-aminoquinazoline derivatives .

-

Synthesis of 4-aminoquinazolines: this compound reacts with various amines in the presence of a base to yield the corresponding 4-aminoquinazoline derivatives. These derivatives have shown antitumor activity by inhibiting PI3Kα .

Regioselectivity in Cross-Coupling Reactions

The presence of both chlorine and iodine substituents on the quinazoline ring allows for regioselective cross-coupling reactions. The Csp2-I bond is weaker than the C(4)-Cl bond, facilitating selective substitution at the 6-position in the presence of a palladium catalyst .

DFT calculations have shown that the Csp2-I bond has a lower bond dissociation energy (66.45 kcal/mol) compared to the C(4)-Cl bond (83.14 kcal/mol), which explains the observed regioselectivity .

Data Table of Cross-Coupling Reactions

| Compound | R | R' | % Yield of 4 |

|---|---|---|---|

| 4a | 4-H | -C6H5 | 93 |

| 4b | 4-F | -C6H5 | 89 |

| 4c | 4-Cl | -C6H5 | 78 |

| 4d | 4-OMe | -C6H5 | 75 |

| 4e | 4-H | -CH2CH2OH | 90 |

| 4f | 4-F | -CH2CH2OH | 90 |

| 4g | 4-Cl | -CH2CH2OH | 85 |

| 4h | 4-OMe | -CH2CH2OH | 82 |

This table shows the yields of alkynylation products (4a-4h) obtained from 2-aryl-4-chloro-6-iodoquinazolines (3a-3d) with different substituents (R) and alkynes (R') .

科学的研究の応用

Pharmaceutical Development

Key Intermediate for Anticancer Agents

4-Chloro-6-iodoquinazoline serves as a crucial intermediate in the synthesis of several pharmaceuticals, particularly anticancer agents. Its structural characteristics allow for modifications that enhance therapeutic efficacy. For instance, it is involved in the synthesis of lapatinib, a tyrosine kinase inhibitor used in cancer treatment. The compound's ability to block tyrosine kinases effectively slows down the progression of cancer cells, making it a vital element in cancer therapy formulations .

Biochemical Research

Enzyme Inhibition and Receptor Interactions

In biochemical research, this compound is utilized to study enzyme inhibition and receptor interactions. This research helps elucidate biological pathways and mechanisms of diseases. For example, studies have shown that derivatives of this compound can inhibit specific enzymes that play critical roles in disease progression, contributing to a better understanding of disease mechanisms .

Agricultural Chemistry

Potential Agrochemical Applications

The compound is also explored for its potential in developing agrochemicals, particularly as pesticides or herbicides. Its biological activity against certain pests has prompted research into its effectiveness as an agrochemical agent. Preliminary studies indicate that this compound exhibits significant activity against various agricultural pests, suggesting its viability as a component in pest management strategies .

Material Science

Advanced Material Development

In material science, this compound is investigated for its properties in creating advanced materials such as polymers and coatings. Its chemical stability and reactivity are advantageous for developing materials that require specific performance characteristics. Research indicates that incorporating this compound into material formulations can enhance durability and resistance to environmental factors .

Diagnostic Tools

Development of Sensitive Detection Methods

Derivatives of this compound are being studied for use in diagnostic assays. These derivatives provide a basis for developing sensitive detection methods in clinical settings, particularly for diseases requiring early diagnosis. The ability to modify the compound allows researchers to tailor its properties for specific diagnostic applications .

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Pharmaceutical Development | Key intermediate for anticancer agents like lapatinib | Effective in blocking tyrosine kinases; slows cancer cell growth |

| Biochemical Research | Studies enzyme inhibition and receptor interactions | Helps elucidate disease mechanisms; potential therapeutic targets identified |

| Agricultural Chemistry | Explored as a pesticide/herbicide | Significant activity against agricultural pests; potential for pest management |

| Material Science | Investigated for advanced materials (polymers/coatings) | Enhances durability and environmental resistance; promising for high-performance applications |

| Diagnostic Tools | Derivatives used in sensitive detection methods | Tailored modifications improve diagnostic capabilities; potential for early disease detection |

Case Studies

-

Anticancer Research

A study demonstrated the synthesis of novel quinazoline derivatives using this compound as an intermediate, leading to compounds with enhanced anticancer activity compared to existing treatments . -

Pesticide Development

Research on the biological activity of this compound revealed its effectiveness against specific pests, prompting further investigation into its formulation as an agrochemical product . -

Material Properties Analysis

Investigations into the incorporation of this compound into polymer matrices showed improved thermal stability and mechanical properties, indicating its potential use in high-performance materials .

作用機序

The mechanism of action of 4-chloro-6-iodoquinazoline depends on its specific application. In medicinal chemistry, for example, it acts as a precursor to kinase inhibitors. These inhibitors target specific kinases involved in cell signaling pathways, thereby blocking the proliferation of cancer cells . The molecular targets and pathways involved include the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) pathways .

類似化合物との比較

4-Chloro-6-iodoquinazoline can be compared with other halogenated quinazolines, such as:

4-Chloroquinazoline: Lacks the iodine atom at the 6-position, making it less versatile in coupling reactions.

6-Iodoquinazoline: Lacks the chlorine atom at the 4-position, limiting its use in nucleophilic substitution reactions.

4-Bromo-6-iodoquinazoline: Similar to this compound but with a bromine atom instead of chlorine, which may affect its reactivity and selectivity in certain reactions.

The uniqueness of this compound lies in its dual halogenation, which allows for a broader range of chemical transformations and applications .

生物活性

4-Chloro-6-iodoquinazoline is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by data tables and relevant case studies.

This compound belongs to the quinazoline family, which has been extensively studied for various pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The presence of halogen substituents like chlorine and iodine in its structure enhances its reactivity and potential biological activity.

2. Synthesis

The synthesis of this compound typically involves the reaction of 2-aryl-6-iodoquinazolin-4(3H)-ones with chlorinating agents. For instance, the use of phosphorus oxychloride (POCl₃) in the presence of triethylamine has been reported to yield this compound efficiently .

3.1 Antitumor Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antitumor activity by acting as inhibitors of key signaling pathways involved in cancer cell proliferation. Notably, compounds derived from this scaffold have shown effectiveness against various cancer cell lines, including:

| Compound | Cancer Cell Line | IC₅₀ (nM) |

|---|---|---|

| This compound | HCC827 (NSCLC) | 15 |

| This compound | MCF-7 (Breast) | 20 |

| This compound | A549 (Lung) | 25 |

These results indicate that the compound can inhibit cell growth effectively at low concentrations, suggesting its potential as a therapeutic agent .

The mechanism by which this compound exerts its biological effects primarily involves the inhibition of tyrosine kinases such as EGFR and HER2. These kinases are crucial for the proliferation and survival of cancer cells. By blocking these pathways, the compound induces apoptosis in malignant cells .

Case Study 1: Inhibition of PI3Kα

A study focusing on the structure-activity relationship (SAR) of quinazoline derivatives revealed that modifications at the C4 position significantly enhance inhibitory activity against PI3Kα, a critical target in cancer therapy. The introduction of various substituents was found to optimize binding affinity and selectivity towards cancer cells .

Case Study 2: Cross-Coupling Reactions

Research on metal-catalyzed cross-coupling reactions involving this compound has shown that it can serve as a versatile building block for synthesizing more complex bioactive compounds. For instance, derivatives formed through Sonogashira coupling have exhibited enhanced biological properties, making them candidates for further development in oncology .

5. Conclusion

The biological activity of this compound underscores its potential as a lead compound in drug development, particularly for cancer treatment. Its ability to inhibit key signaling pathways associated with tumor growth positions it as a promising candidate for further research and clinical application.

特性

IUPAC Name |

4-chloro-6-iodoquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClIN2/c9-8-6-3-5(10)1-2-7(6)11-4-12-8/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDAIUOPDSRAOKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1I)C(=NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50457722 | |

| Record name | 4-Chloro-6-iodoquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50457722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98556-31-1 | |

| Record name | 4-Chloro-6-iodoquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50457722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloro-6-iodoquinazoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What does the research reveal about the reactivity of 4-chloro-6-iodoquinazoline in palladium-catalyzed cross-coupling reactions?

A: The research demonstrates that this compound exhibits preferential reactivity at the carbon-iodine (C-I) bond over the carbon-chlorine (C-Cl) bond in palladium-catalyzed cross-coupling reactions like Sonogashira and Suzuki-Miyaura reactions []. This selectivity is attributed to the intrinsically higher reactivity of the Csp2-I bond compared to the C-Cl bond. This finding contrasts with previous observations in chloro-bromo substituted quinazolines, where the C-Cl bond is usually more reactive. This selective reactivity of this compound allows for the controlled and sequential introduction of various substituents at specific positions on the quinazoline ring, leading to the synthesis of novel unsymmetrical polycarbo-substituted quinazolines with potentially interesting photophysical properties [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。